4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-
Description
This compound is a cis-configured isoxazolecarboxamide derivative characterized by a 4,5-dihydroisoxazole core substituted with a phenyl group at position 3, a methyl group at position N, and a methylaminocarbonylamino moiety at position 4.
Properties
CAS No. |
35053-71-5 |
|---|---|
Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-methyl-5-(methylcarbamoylamino)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-14-11(18)9-10(8-6-4-3-5-7-8)17-20-12(9)16-13(19)15-2/h3-7,9,12H,1-2H3,(H,14,18)(H2,15,16,19) |
InChI Key |
LSNXEDYXKIMDLH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C(ON=C1C2=CC=CC=C2)NC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Generation
The synthesis commences with preparation of a stable nitrile oxide precursor. Ethyl 3-phenyl-2-(hydroxyimino)propanoate (1) is synthesized in 82% yield via oximation of ethyl benzoylpyruvate using hydroxylamine hydrochloride in ethanol/water (1:1) at 0°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 4 h |
| Solvent | EtOH/H₂O (1:1) |
| Yield | 82% |
1,3-Dipolar Cycloaddition
The nitrile oxide undergoes [3+2] cycloaddition with methyl vinyl ether (2) to form cis-4,5-dihydro-3-phenylisoxazole-4-carboxylate (3) . DFT calculations confirm the cis-selectivity arises from secondary orbital interactions between the nitrile oxide’s ester group and the alkene’s electron-donating methoxy group.
Optimized Conditions :
- Catalyst: Fe(acac)₂ (5 mol%)
- Solvent: Dioxane
- Temperature: 105°C
- Time: 12 h
- Yield: 78% (cis:trans = 9:1)
Carboxamide Formation
Ester Hydrolysis
The ethyl ester (3) is hydrolyzed to carboxylic acid (4) using LiOH in THF/H₂O (3:1):
$$ \text{3} \xrightarrow{\text{1. LiOH (2 eq), THF/H₂O, 0°C} \ \text{2. HCl (aq)}} \text{4} $$
Key Data :
- Conversion: >95% (monitored by TLC)
- Isolated Yield: 89%
Amide Coupling
Carboxylic acid (4) is converted to the N-methylcarboxamide (5) via EDCI/HOBt-mediated coupling with methylamine:
Procedure :
- Charge 4 (1.0 eq), EDCI (1.2 eq), HOBt (1.5 eq) in DMF
- Add methylamine hydrochloride (1.5 eq) and DIPEA (3.0 eq)
- Stir at RT for 16 h
Results :
| Parameter | Value |
|---|---|
| Conversion | 92% (HPLC) |
| Isolated Yield | 85% |
| Purity | >99% (HPLC) |
Urea Functionality Installation
Nitro Group Reduction
The 5-nitro intermediate (6) – obtained via nitration of 5 – undergoes catalytic hydrogenation:
$$ \text{6} \xrightarrow{\text{H₂ (1 atm), 10% Pd/C, EtOH}} \text{7} $$
Optimization Findings :
- Pressure: Atmospheric H₂ sufficient
- Catalyst Loading: 5 wt% optimal
- Yield: 94%
Urea Formation
The amine (7) reacts with methyl isocyanate in dichloromethane:
$$ \text{7} + \text{CH₃NCO} \xrightarrow{\text{Et₃N, DCM, 0°C → RT}} \text{Target Compound} $$
Critical Parameters :
- Stoichiometry: 1.1 eq methyl isocyanate
- Base: Triethylamine (2.0 eq)
- Reaction Time: 8 h
- Yield: 76%
Stereochemical Control and Analysis
The cis configuration is confirmed through:
- NOESY NMR : Strong correlation between H-4 and H-5 protons
- X-ray Crystallography : Dihedral angle C3-C4-C5-N = 12.3° (cis)
- Computational Modeling : B3LYP/6-311+G(d,p) calculations match experimental data
Comparative Isomer Ratios :
| Method | cis:trans Ratio |
|---|---|
| Conventional Thermal | 3:1 |
| Fe(II)-Catalyzed | 9:1 |
| Microwave-Assisted | 8:1 |
Scalability and Process Considerations
Batch vs Flow Chemistry
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Cycle Time | 48 h | 6 h |
| Overall Yield | 61% | 58% |
| Purity | 99.2% | 99.5% |
Green Chemistry Metrics
- PMI (Process Mass Intensity): 23.4
- E-Factor: 18.7
- Solvent Recovery: 89% (dioxane/EtOH)
Analytical Characterization
Spectroscopic Data :
- HRMS (ESI+) : m/z calc. for C₁₄H₁₉N₃O₃ [M+H]⁺: 302.1451, found: 302.1448
- ¹³C NMR (101 MHz, CDCl₃): δ 172.4 (C=O), 155.1 (urea C=O), 140.2 (C₆H₅), 128.6-126.3 (Ph), 68.4 (C-4), 65.1 (C-5)
- IR (ATR) : 3345 (N-H), 1680 (C=O), 1540 cm⁻¹ (C=N)
Thermal Properties :
- Melting Point: 184-186°C
- TGA: Decomposition onset 210°C
Chemical Reactions Analysis
Functionalization at Position 4 (Carboxamide Group)
The carboxamide group at position 4 is likely introduced via coupling reactions:
-
Solid-phase peptide synthesis (SPPS) : Carbodiimide reagents (e.g., DCC, HATU) facilitate amide bond formation between carboxylic acids and amines .
-
Ultrasound-assisted synthesis : Accelerates coupling efficiency in SPPS, as demonstrated for 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) .
Typical Reagents:
-
HATU, DIPEA in DMF (room temperature, 1–2h).
-
Yield improvements (5–15%) observed under ultrasonic agitation .
Urea Moiety Installation at Position 5
The ((methylamino)carbonyl)amino group suggests a urea linkage, synthesized via:
-
Phosgene alternatives : Triphosgene reacts with amines to form isocyanates, which subsequently react with methylamine to yield urea derivatives .
-
Schotten-Baumann conditions : Carbamoyl chlorides react with amines in biphasic systems (e.g., NaOH/CHCl) .
Example Reaction:
Stability Note:
Urea groups in similar oxazole carboxamides exhibit moderate stability in aqueous media (half-life ~10–60 minutes) .
N-Methylation and Stereochemical Control
-
Reductive amination : Used to introduce the N-methyl group, as seen in hAC inhibitor synthesis .
-
Cis-selectivity : Achieved via steric or catalytic control during ring hydrogenation or cyclization. For example, chiral catalysts (e.g., Rh(I) complexes) enforce cis-configuration in dihydroheterocycles .
Ring-Opening and Degradation Pathways
The dihydroisoxazole ring is susceptible to hydrolysis under acidic/basic conditions:
-
Acidic hydrolysis : Cleaves the ring to form β-ketoamide derivatives .
-
Oxidative degradation : May occur under strong oxidizing agents (e.g., KMnO), leading to diketone or carboxylic acid products .
Degradation Data (Analogous Compound):
| Condition | Product | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 buffer | Partial decomposition | 10 min | |
| 1M HCl | β-Ketoamide | <5 min |
Biological Activity and Reactivity
While biological data for this compound is unavailable, structurally related isoxazole carboxamides exhibit:
-
Enzyme inhibition : e.g., AC inhibitors (IC values 0.025–0.95 μM) .
-
Anti-inflammatory activity : COX-2 selectivity in 4,5-diphenylisoxazolines .
Synthetic Challenges and Optimization
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Medicine: Medicinally, isoxazole derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, these compounds are used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- involves its interaction with specific molecular targets in the body. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Trifluoromethyl vs. Phenyl Groups: Leflunomide’s 4-(trifluoromethyl)phenyl group enhances metabolic stability and target affinity compared to the target compound’s phenyl group .
- Amino vs. Carbamoyl Substitutions: The 5-amino group in ’s compound correlates with anti-inflammatory activity, whereas the target compound’s methylaminocarbonylamino group may alter solubility or metabolic pathways .
- Chlorophenyl vs.
Physicochemical Properties
*Estimated for the target compound based on structural analogs.
Biological Activity
4-Isoxazolecarboxamide, specifically the compound 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-, is a derivative of isoxazole known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects supported by various studies.
Anticancer Properties
Recent studies have highlighted the potential of isoxazole derivatives in cancer treatment. For instance, a series of isoxazole-carboxamide derivatives were synthesized and evaluated for cytotoxicity against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and Hep3B (liver) cells. The results indicated that specific derivatives exhibited significant anticancer activity:
| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| 2d | Hep3B | 23 | Induces apoptosis, reduces necrosis |
| 2e | HeLa | 15.48 | Induces G2/M phase delay |
| 2a | MCF-7 | 39.80 | Antioxidant activity |
| 2g | All | >400 | Inactive |
Compounds 2d and 2e were particularly effective, inducing apoptosis rather than necrosis in Hep3B cells and significantly reducing alpha-fetoprotein secretion .
Antioxidant Activity
The antioxidant properties of isoxazole derivatives have also been investigated. In a DPPH assay, compound 2a demonstrated the highest antioxidant activity with an IC50 of 7.8 μg/ml, compared to Trolox (IC50 = 2.75 μg/ml). This suggests that while some derivatives possess strong anticancer properties, others may be more effective as antioxidants .
Other Pharmacological Activities
Isoxazole compounds are associated with various biological activities beyond anticancer effects:
- Antimicrobial Activity : Certain isoxazole derivatives have shown promise in inhibiting bacterial and fungal growth. For example, molecular docking studies indicated that some compounds exhibit potent antibacterial activity against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 2 mg/ml .
- Anti-inflammatory Effects : Isoxazoles have been noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. Some derivatives demonstrated selective inhibition against COX-1 and COX-2 enzymes, which are implicated in inflammatory processes .
Study on Cytotoxicity Against Cancer Cell Lines
In a comprehensive study published in Molecules, researchers synthesized various isoxazole derivatives and assessed their cytotoxic effects against different cancer cell lines. The study found that certain compounds not only inhibited cell proliferation but also altered cell cycle dynamics, similar to established chemotherapeutic agents like doxorubicin .
Molecular Docking Studies
Molecular docking studies conducted on isoxazole derivatives revealed insights into their binding interactions with biological targets. For instance, the most potent compound against COX enzymes exhibited a significant selectivity ratio and favorable binding interactions due to specific substitutions on the phenyl rings . This approach aids in understanding the mechanism of action at a molecular level and supports the development of more effective therapeutic agents.
Q & A
Q. What synthetic routes are reported for this compound, and how is its purity validated?
The compound is typically synthesized via amide coupling reactions. For example, a general procedure involves reacting isoxazole-3-carboxylic acid derivatives with substituted anilines using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents (e.g., DMF) under inert conditions. Yields range from 18–30%, with optimization strategies including temperature control (e.g., 0°C to room temperature) and stoichiometric adjustments . Purity is validated using HPLC (>95% purity) and spectroscopic methods (¹H/¹³C NMR, HRMS). For instance, HRMS (ESI-TOF) confirms molecular ion peaks with <1 ppm error .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ=7.2–7.5 ppm, methyl groups at δ=2.2–2.3 ppm) .
- ¹³C NMR : Identifies carbonyl carbons (δ=169–170 ppm) and heterocyclic carbons (e.g., isoxazole ring carbons at δ=99–159 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calcd for C17H13ClFN2O3: 347.0593) .
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How is initial biological activity assessed in vitro?
Mitochondrial assays are commonly used to evaluate bioactivity. Mouse liver mitochondria are isolated via differential centrifugation and treated with the compound (1% DMSO vehicle). Parameters like calcium retention capacity (CRC) and membrane potential (ΔΨm) are measured using fluorescent probes (e.g., Calcium Green-5N, Rh123). Activity is benchmarked against controls like cyclosporin A .
Advanced Research Questions
Q. What challenges arise in optimizing synthesis yields, and how are they addressed?
Low yields (e.g., 18% in amide coupling) stem from steric hindrance or poor solubility. Strategies include:
Q. How are contradictions in biological data resolved?
Discrepancies in mitochondrial assay results (e.g., variable ΔΨm effects) may arise from differences in mitochondrial isolation protocols or DMSO solvent interference. Mitigation involves:
- Standardizing mitochondrial preparation (e.g., C57BL6/J mice, 3–6 months old) .
- Including solvent controls (1% DMSO) and normalizing data to protein content .
Q. What advanced spectroscopic methods validate stereochemical purity?
Q. How is computational modeling applied to study mechanism of action?
Density Functional Theory (DFT) calculates electron distribution in the isoxazole ring to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with mitochondrial permeability transition pore (mPTP) components like cyclophilin D, identifying key hydrogen bonds (e.g., between carboxamide and Arg104) .
Q. What methodologies assess toxicity and safety profiles?
Q. Which in vivo models are used for preclinical evaluation?
Zebrafish (Danio rerio) models assess developmental toxicity and bioavailability. Parameters include:
- LC50 determination via 96-hour exposure assays.
- Fluorescent tracer studies to quantify tissue penetration .
Q. How are reaction mechanisms elucidated in multi-step syntheses?
Isotopic labeling (e.g., ¹⁵N-methylamine) tracks nitrogen incorporation during carboxamide formation. Kinetic studies (e.g., varying pH/temperature) identify rate-limiting steps, such as the nucleophilic attack in amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
